1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
Description
This compound features a 5-oxopyrrolidine core (a pyrrolidone ring) substituted at the 3-position with a carboxamide group linked to a (2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene moiety. The thiazole ring adopts a Z-configuration at the imine bond, which may influence its conformational stability and intermolecular interactions.
Properties
Molecular Formula |
C15H13ClFN3O2S |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C15H13ClFN3O2S/c1-8-7-23-15(18-8)19-14(22)9-4-13(21)20(6-9)10-2-3-12(17)11(16)5-10/h2-3,5,7,9H,4,6H2,1H3,(H,18,19,22) |
InChI Key |
KTBMNGDQWGRETC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally compared to analogs with shared motifs, such as thiazole/thiazolidinone rings, halogenated aryl groups, and carboxamide linkages. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural formulas.
Key Observations
Ring Systems: The target compound’s unsaturated thiazolylidene ring (Z-configuration) contrasts with saturated thiazolidinones in analogs . This unsaturation may enhance planarity and π-π interactions with biological targets. Replacement of pyrrolidone with pyridine or pyrrolidine alters hydrogen-bonding and solubility profiles.
Substituent Effects :
- The 3-chloro-4-fluorophenyl group provides a unique balance of steric bulk and polarity compared to methoxyphenyl or trifluoromethylphenyl substituents.
- Thione (C=S) in vs. oxo (C=O) in the target compound may affect redox stability and metal-binding capacity.
NMR-based structural comparisons (as in ) suggest that minor shifts in substituent positions (e.g., halogen placement) significantly alter chemical environments and bioactivity.
Lumping Strategy Relevance
Compounds with similar backbones (e.g., carboxamide-linked heterocycles) may undergo comparable metabolic pathways or exhibit analogous physicochemical properties, supporting their grouping for high-throughput screening .
Biological Activity
The compound 1-(3-chloro-4-fluorophenyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups which contribute to its biological activity. The key components include:
- 3-chloro-4-fluorophenyl group : This moiety is known for enhancing the lipophilicity and biological activity of compounds.
- Thiazole ring : Often associated with antimicrobial properties.
- Pyrrolidine carboxamide : This structure is linked to various pharmacological effects.
Antimicrobial Activity
Research into the antimicrobial properties of similar compounds suggests that thiazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with thiazole rings have shown effectiveness against Staphylococcus aureus and other pathogenic bacteria. The specific compound may share these properties due to the presence of the thiazole moiety.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies. Similar derivatives have demonstrated cytotoxic effects on cancer cell lines such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer). For example, derivatives with similar structural features have shown varying degrees of cytotoxicity, indicating a structure-activity relationship where specific substitutions can enhance or diminish activity.
Table 2: Cytotoxicity Data Against A549 Cells
| Compound Name | Concentration (µM) | Viability (%) |
|---|---|---|
| Compound D | 100 | 63.4 |
| Compound E | 100 | 21.2 |
| Compound F | 100 | 38.3 |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways in target cells. For example, compounds containing thiazole rings have been shown to inhibit bacterial protein synthesis and disrupt cell wall integrity. In cancer cells, they may induce apoptosis through the activation of caspases or by disrupting mitochondrial function.
Study 1: Antimicrobial Screening
In a recent study, a range of thiazole derivatives were screened for their antimicrobial activity against clinically relevant pathogens. The results indicated that compounds with similar structural motifs to our compound exhibited significant antibacterial effects, particularly against resistant strains.
Study 2: Anticancer Evaluation
Another study evaluated the anticancer properties of various pyrrolidine derivatives in vitro. The results showed that certain substitutions on the pyrrolidine ring greatly enhanced cytotoxicity against A549 cells, suggesting that our compound could be a promising candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
